molecular formula C10H14ClNO B1450140 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine CAS No. 915921-50-5

2-(4-Chloro-2-methylphenoxy)-N-methylethanamine

Cat. No. B1450140
M. Wt: 199.68 g/mol
InChI Key: IWXWPYDUPVEBRT-UHFFFAOYSA-N
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Description

“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is a chemical compound with the linear formula C9H10ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It is also known as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide .


Molecular Structure Analysis

The molecular structure of “2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” has been investigated using computational methods . The structure is influenced by the presence of a methyl group at position 2 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” are not available, it’s worth noting that the compound’s pharmacokinetics suggest poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, the rotatable bonds are less than 10, the molecular weight (MWT) is greater than 500, and the calculated Log P (CLogP) is greater than 5 (or MlogP>4.15) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.639 . The drug pharmacokinetics predicted that the compound has poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, the rotatable bonds are less than 10, the molecular weight (MWT) is greater than 500, and the calculated Log P (CLogP) is greater than 5 (or MlogP>4.15) .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Agricultural Chemistry , specifically in the development of herbicidal ionic liquids .

Summary of the Application

“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is used in the synthesis of herbicidal ionic liquids. These are a type of ionic liquid that contains the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .

Methods of Application or Experimental Procedures

The compounds are synthesized with variations in the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) . The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) are characterized and their structures are confirmed .

Results or Outcomes

The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant . The specific results or quantitative data are not provided in the sources.

Root Retarder

Specific Scientific Field

This application falls under the field of Agricultural Chemistry , specifically in the development of root retarders .

Summary of the Application

“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is used in the synthesis of octyl ®-2-(4-chloro-2-methylphenoxy) propionate , which can be used as a root retarder .

Methods of Application or Experimental Procedures

The preparation method for octyl ®-2-(4-chloro-2-methylphenoxy) propionate involves using L-ethyl lactate as a raw material . The specific experimental procedures and technical details are not provided in the source.

Phenoxy Herbicides

Specific Scientific Field

This application falls under the field of Agricultural Chemistry , specifically in the development of phenoxy herbicides .

Summary of the Application

“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is used in the synthesis of phenoxy herbicides. These herbicides, including (4-chloro-2-methylphenoxy)acetic acid (MCPA), are widely used in agriculture .

Methods of Application or Experimental Procedures

These herbicides are sprayed on broad-leaf plants to induce rapid, uncontrolled growth, thus selectively killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Results or Outcomes

Introduced in 1946, these herbicides were in widespread use in agriculture by the middle of the 1950s . As of 2019, MCPA was the second most heavily applied auxin in the US, with 2,000,000 pounds (910,000 kg) sprayed that year .

Synthesis of Aryloxyphenoxypropionates

Specific Scientific Field

This application falls under the field of Agricultural Chemistry , specifically in the development of aryloxyphenoxypropionates .

Summary of the Application

“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is used in the synthesis of aryloxyphenoxypropionates. These compounds were developed to selectively control grass weeds in broad-leaf crops such as cotton and soybean .

Methods of Application or Experimental Procedures

In 1973, Hoechst AG filed patents on a new class of compound, the aryloxyphenoxypropionates, which showed such selectivity . The specific experimental procedures and technical details are not provided in the source.

Synthesis of 2-(4-Chloro-2-methylphenoxy)acetamide

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of 2-(4-Chloro-2-methylphenoxy)acetamide .

Summary of the Application

“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is used in the synthesis of 2-(4-Chloro-2-methylphenoxy)acetamide .

Methods of Application or Experimental Procedures

The specific experimental procedures and technical details for the synthesis of 2-(4-Chloro-2-methylphenoxy)acetamide are not provided in the source .

Future Directions

The future directions of “2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” could involve its use in the synthesis of herbicidal ionic liquids . These ionic liquids have unique properties and a vast amount of cation-anion combinations, making them a subject of intense interest and research .

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXWPYDUPVEBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651104
Record name 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methylphenoxy)-N-methylethanamine

CAS RN

915921-50-5
Record name 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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